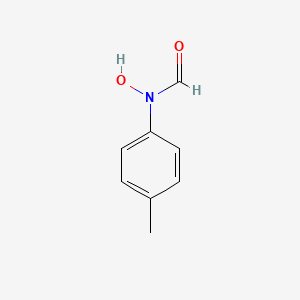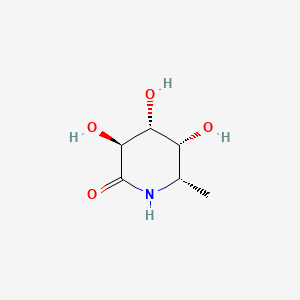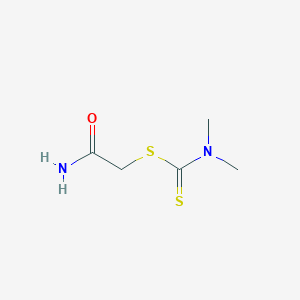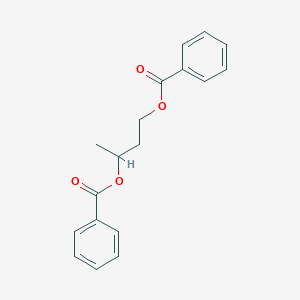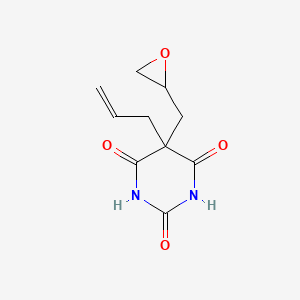
5-Allyl-5-(2,3-epoxypropyl)barbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Allyl-5-(2,3-epoxypropyl)barbituric acid is a derivative of barbituric acid, a compound known for its use as a building block in the synthesis of barbiturate drugs. Barbituric acid itself is not pharmacologically active, but its derivatives have been widely used in medicine as sedatives and hypnotics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-5-(2,3-epoxypropyl)barbituric acid typically involves the reaction of barbituric acid with allyl bromide and epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Allyl-5-(2,3-epoxypropyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The epoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can react with the epoxy group under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, saturated barbituric acid derivatives, and various substituted barbituric acids, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-Allyl-5-(2,3-epoxypropyl)barbituric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including sedative and hypnotic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Allyl-5-(2,3-epoxypropyl)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound binds to a distinct site on the GABA receptor, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects . The epoxy group may also interact with other molecular targets, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
5-Allyl-5-phenylbarbituric acid: Similar structure but with a phenyl group instead of an epoxypropyl group.
5-Allyl-5-butylbarbituric acid: Contains a butyl group instead of an epoxypropyl group.
5-Allyl-5-isobutylbarbituric acid: Features an isobutyl group in place of the epoxypropyl group
Uniqueness
The presence of both an allyl group and an epoxypropyl group in 5-Allyl-5-(2,3-epoxypropyl)barbituric acid makes it unique among barbituric acid derivatives.
Propiedades
Número CAS |
65685-97-4 |
|---|---|
Fórmula molecular |
C10H12N2O4 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
5-(oxiran-2-ylmethyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H12N2O4/c1-2-3-10(4-6-5-16-6)7(13)11-9(15)12-8(10)14/h2,6H,1,3-5H2,(H2,11,12,13,14,15) |
Clave InChI |
FGXVEFBZEIUCGV-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(C(=O)NC(=O)NC1=O)CC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B12792429.png)
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
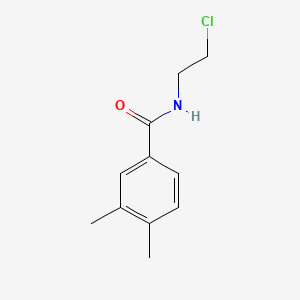
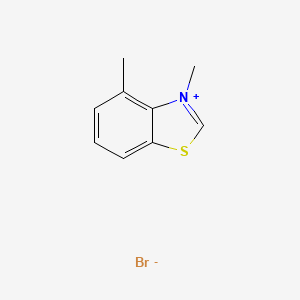

![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)
![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)
